

Structure and Reactivity of 2-Methoxyethylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: (2-Methoxyethyl)boronic acid

Cat. No.: B11924233

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Executive Summary

2-Methoxyethylboronic acid (and its pinacol ester, CAS 1581771-55-2) represents a specialized class of

-organoboron reagents used to introduce the methoxyethyl motif—a common solubilizing group and bioisostere—into pharmaceutical scaffolds.[1][2] Unlike robust arylboronic acids, this reagent exhibits unique reactivity profiles dominated by the

-oxygen effect.

This guide addresses the critical stability issues (protodeboronation and

-elimination) and provides validated protocols for its synthesis and deployment in Suzuki-Miyaura cross-couplings.

Molecular Profile and Structural Analysis

Chemical Identity[3]

- IUPAC Name: (2-Methoxyethyl)boronic acid[2][3]

- Common Derivative: 2-Methoxyethylboronic acid pinacol ester[1][2][3]

- CAS Number (Pinacol Ester): 1581771-55-2[1][2][3]

- Molecular Formula:

(Free Acid) |

(Pinacol Ester)

- Hybridization: Boron (

, vacant

-orbital),

-Carbon (

)

The -Oxygen Effect

The defining feature of this molecule is the oxygen atom situated beta to the boron center. This proximity creates two competing electronic phenomena:

- Intramolecular Coordination (Stabilizing): The ether oxygen can donate electron density into the empty

-orbital of the boron atom, forming a transient 5-membered ring. This reduces the Lewis acidity of the boron, potentially dampening transmetallation rates.

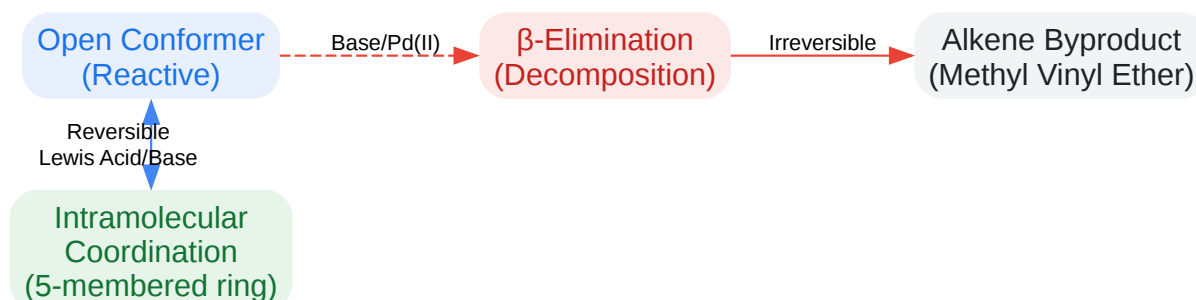
- -Elimination (Destabilizing): Under basic catalytic conditions (standard Suzuki), the

-oxygen facilitates a decomposition pathway analogous to

-hydride elimination, ejecting the boron group and generating an alkene (methyl vinyl ether) and a borate salt.

Structural Visualization

The following diagram illustrates the equilibrium between the open chain and the coordinated species, alongside the destructive elimination pathway.



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Figure 1: Conformational equilibrium and decomposition pathways of 2-methoxyethylboronic acid.

Synthesis of 2-Methoxyethylboronic Pinacol Ester[1][2]

Due to the instability of the free acid (tendency to dehydrate to boroxines), the pinacol ester is the preferred reagent. The most robust synthesis involves the hydroboration of methyl vinyl ether.

Reagents and Equipment

- Substrate: Methyl vinyl ether (Gas or solution in THF).
- Boron Source: Pinacolborane (HBpin) or Bis(pinacolato)diboron (B_2Pin_2).
- Catalyst: Schwartz's Reagent (Cp^*ZrHCl) or Rhodium(I) catalysts (e.g., $\text{RhCl}(\text{PPh}_3)_3$).

- Solvent: Anhydrous THF or Dichloromethane (DCM).

Protocol: Rhodium-Catalyzed Hydroboration

This method avoids the harsh conditions of uncatalyzed hydroboration and suppresses polymerization of the vinyl ether.

- Preparation: In a glovebox or under Argon, charge a flame-dried Schlenk flask with (1.5 mol%) and DPPB (1,4-Bis(diphenylphosphino)butane) (3 mol%).
- Activation: Add anhydrous THF (0.5 M relative to substrate) and stir for 10 minutes until a clear orange solution forms.
- Addition: Add Pinacolborane (1.2 equiv) dropwise.
- Reaction: Cool the mixture to 0°C. Slowly introduce Methyl vinyl ether (1.0 equiv). Note: If using gaseous MVE, bubble slowly into the solution.
- Completion: Allow to warm to room temperature and stir for 4-16 hours. Monitor by NMR (disappearance of HBpin doublet at ~28 ppm, appearance of product singlet at ~33 ppm).
- Workup: Concentrate in vacuo. Purify via Kugelrohr distillation or rapid silica filtration (using 5% in eluent to prevent hydrolysis).

Reactivity & Application: Suzuki-Miyaura Coupling

Coupling

boronates is challenging due to slow transmetallation. For 2-methoxyethylboronic esters, the -oxygen exacerbates this by promoting side reactions.

The Challenge: -Oxygen Elimination

Standard conditions (e.g.,

) often fail, yielding the protodeboronated product or the alkene. The oxygen atom acts as a leaving group relative to the metal center after transmetallation.

Optimized Coupling Protocol

To succeed, one must use electron-rich, bulky ligands that accelerate reductive elimination over

Recommended System:

- Catalyst:
(5 mol%)
- Ligand: RuPhos or SPhos (10 mol%) – Biaryl monophosphines are crucial.
- Base:
(3.0 equiv) – Anhydrous conditions preferred.
- Solvent: Toluene/Water (10:1) or Dioxane.

Step-by-Step Workflow:

- Charge: Add Aryl Halide (1.0 equiv), 2-Methoxyethylboronic ester (1.5 equiv),
, Ligand, and Base to a vial.
- Inert: Seal and purge with Argon for 5 minutes.
- Solvate: Add degassed Toluene/Water mix.
- Heat: Stir vigorously at 95°C for 12-24 hours.
- Analysis: The product should be visible by LCMS. Note that the boronic ester may hydrolyze on the column if not fully consumed; ensure complete conversion.

Data Summary: Ligand Performance

Ligand Type	Conversion (%)	Yield (%)	Major Side Product
	< 20%	< 5%	Homocoupling / Decomp.
	45%	30%	-Elimination (Alkene)
SPhos	> 95%	82%	None
RuPhos	> 95%	88%	None

Medicinal Chemistry Applications

The 2-methoxyethyl group serves as a vital bioisostere and physicochemical modulator:

- **Solubility Enhancement:** The ether oxygen accepts hydrogen bonds, lowering compared to a propyl chain () while maintaining similar steric bulk.
- **Metabolic Stability:** Unlike a terminal alcohol, the methyl ether caps the oxygen, preventing rapid glucuronidation, though it may be susceptible to O-demethylation by CYPs.
- **Conformation:** The "gauche effect" (preference for O-C-C-X torsion angle $\sim 60^\circ$) can lock the side chain into a specific conformation, potentially improving binding affinity in protein pockets.

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